Trimeprazine Tartrate

Descripción

Classification and Historical Context of Phenothiazine (B1677639) Derivatives in Pharmacology

Phenothiazine and its derivatives represent a class of organic compounds with a rich history in medicinal chemistry. wikipedia.org The parent compound, phenothiazine, was initially utilized as an insecticide and anthelmintic. wikipedia.org However, systematic research into its derivatives in the 1940s by chemists at Rhone-Poulenc Laboratories led to the synthesis of compounds with significant therapeutic activities. wikipedia.org This pioneering work in medicinal chemistry established phenothiazine as a prototypical lead structure for drug discovery. wikipedia.org

The first major breakthrough came with the synthesis of chlorpromazine (B137089) in the early 1950s, which revolutionized psychiatry with its antipsychotic properties. brieflands.com Another derivative, promethazine, was found to possess potent antihistaminic and sedative effects, leading to its use in treating allergies and as an anesthetic. wikipedia.org These discoveries spurred the development of a wide array of phenothiazine derivatives, each with unique pharmacological profiles. researchgate.net

Trimeprazine (B1682546), also known as alimemazine, emerged from this wave of research as a phenothiazine derivative with pronounced antihistaminic and antipruritic properties. wikipedia.orgrsc.org It is structurally similar to chlorpromazine but is primarily recognized for its sedative and anti-itch capabilities rather than as an antipsychotic. wikipedia.orgdruginfosys.com The tartrate salt of trimeprazine is commonly used to improve its solubility. firsthope.co.in

Overview of Primary Pharmacological Actions and Research Relevance

Trimeprazine tartrate's primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors. patsnap.compatsnap.com This blockade of histamine activity is responsible for its effectiveness in alleviating allergic symptoms such as itching, hives, and sneezing. patsnap.comontosight.ai

Beyond its antihistaminic effects, trimeprazine exhibits a complex pharmacological profile that includes:

Sedative and Hypnotic Effects: The compound's ability to cross the blood-brain barrier and interact with various neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506) pathways, contributes to its sedative properties. patsnap.compatsnap.com This has led to its investigation for managing conditions requiring sedation. patsnap.comnih.gov

Antiemetic Action: Trimeprazine acts as an antagonist at dopamine D2 receptors in the chemoreceptor trigger zone of the brain, which helps in preventing nausea and vomiting. patsnap.com

Anticholinergic Properties: It also demonstrates antagonism at muscarinic acetylcholine (B1216132) receptors, which can reduce secretions in the respiratory and gastrointestinal tracts. patsnap.com

The multifaceted actions of trimeprazine have made it a subject of ongoing research. Studies have explored its potential in various therapeutic areas, including its use as a sedative in pediatric dentistry and its effects on sleep disturbances. nih.govnih.govresearchgate.net

Current Status in Pharmaceutical Research and Development

Current research continues to investigate the broader therapeutic potential of this compound. One notable area of investigation is its effect on pancreatic β-cell growth and function. A study has shown that trimeprazine can increase the concentration of IRS2, a key protein in insulin (B600854) signaling, in human islets and promote β-cell replication and function in mice. nih.gov This suggests a potential, though not yet clinically established, role in diabetes research.

The sedative properties of trimeprazine remain a subject of clinical evaluation. Retrospective studies have analyzed factors influencing the efficacy of oral trimeprazine for sedation in children undergoing dental procedures. nih.gov Other studies have assessed its effectiveness in managing infant sleep disturbances, with mixed results. nih.govresearchgate.netresearchgate.net

While trimeprazine is not approved for human use in the United States, a combination product containing this compound and prednisolone (B192156) is licensed for veterinary use as an antipruritic and antitussive in dogs. wikipedia.orgncats.io In other parts of the world, such as Russia, it is used under the brand name Teraligen for conditions including anxiety, depression, and neurosis. ncats.io

The following table summarizes key research findings related to the pharmacological actions of this compound:

| Research Area | Key Findings |

| Antihistaminic Action | Competitively blocks histamine H1 receptors, reducing allergic symptoms. patsnap.compatsnap.com |

| Sedative Properties | Interacts with central nervous system neurotransmitter systems. patsnap.compatsnap.com Investigated for pediatric dental sedation. nih.gov |

| Antiemetic Effect | Antagonizes dopamine D2 receptors in the chemoreceptor trigger zone. patsnap.com |

| Pancreatic Function | Shown to increase IRS2 concentration and promote β-cell growth in preclinical models. nih.gov |

| Sleep Disturbances | Efficacy in infant sleep disturbance is not consistently replicated across studies. nih.govresearchgate.netresearchgate.net |

The diverse biological activities of phenothiazine derivatives, including trimeprazine, continue to position them as valuable subjects for further research and potential therapeutic applications. brieflands.com

Structure

2D Structure

Propiedades

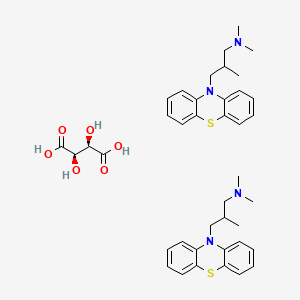

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZJIYUOOJLBAU-CEAXSRTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4330-99-8 | |

| Record name | Trimeprazine tartrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alimemazine tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEPRAZINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362NW1LD6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Trimeprazine Tartrate

Histaminergic System Modulation: H1 Receptor Antagonism

Trimeprazine (B1682546) tartrate is a potent antagonist of the histamine (B1213489) H1 receptor, a key component in mediating allergic and inflammatory responses. patsnap.com This antagonism is the primary basis for its antihistaminic and antipruritic properties.

Competitive Binding Kinetics at H1 Receptors

Trimeprazine tartrate acts as a reversible, competitive inhibitor at histamine H1 receptors. nih.gov This means that trimeprazine binds to the same site on the H1 receptor as the endogenous ligand, histamine, but it does not activate the receptor. By occupying the binding site, trimeprazine prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms. The binding is reversible, and the degree of inhibition is dependent on the relative concentrations of trimeprazine and histamine. Phenothiazines, the class of drugs to which trimeprazine belongs, have been shown to be potent H1 antagonists. nih.gov The efficacy of trimeprazine as an H1 antagonist is determined by its affinity for the receptor, which is a measure of how tightly it binds.

Downstream Signaling Pathways Affected by H1 Receptor Blockade

The activation of histamine H1 receptors, which are G protein-coupled receptors (GPCRs), initiates a specific intracellular signaling cascade. H1 receptors are primarily coupled to the Gq/11 family of G proteins. researchgate.net Upon histamine binding, the activated Gq/11 protein stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). researchgate.net The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the stimulation of sensory nerves, which manifest as the classic symptoms of an allergic reaction. patsnap.com

By competitively blocking the H1 receptor, this compound prevents the initial step of this cascade. This blockade inhibits the Gq/11-mediated activation of phospholipase C, thereby preventing the production of IP3 and DAG. researchgate.net Consequently, the subsequent release of intracellular calcium and activation of PKC are attenuated. This interruption of the signaling pathway ultimately leads to the alleviation of allergic symptoms such as itching, vasodilation, and bronchoconstriction. patsnap.com

| Receptor | G-Protein Coupled | Primary Second Messengers | Key Downstream Effectors | Physiological Response Inhibited by Trimeprazine |

| Histamine H1 | Gq/11 | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | Protein Kinase C (PKC), Calcium (Ca2+) | Smooth muscle contraction, increased vascular permeability, sensory nerve stimulation |

Dopaminergic System Interactions: D2 Receptor Antagonism

In addition to its antihistaminergic activity, this compound also exhibits antagonist activity at dopamine (B1211576) D2 receptors. patsnap.com This interaction with the dopaminergic system contributes significantly to its sedative and anxiolytic effects.

Impact on Central Dopamine Pathways

Dopamine is a crucial neurotransmitter in the brain, and its pathways are integral to the regulation of movement, mood, reward, and cognition. patsnap.com There are several major dopaminergic pathways in the brain, including the nigrostriatal, mesolimbic, and mesocortical pathways. The nigrostriatal pathway is primarily involved in motor control, while the mesolimbic and mesocortical pathways are associated with emotion, motivation, and executive function. dtic.milnih.gov

Role in Sedative and Anxiolytic Effects

The sedative and anxiolytic (anti-anxiety) effects of this compound are, in part, attributable to its blockade of D2 receptors. The dopaminergic system, particularly in the limbic areas of the brain such as the amygdala and the ventral pallidum, plays a role in the regulation of anxiety and reward. nih.govnih.gov Research suggests that D2 receptor antagonists can possess anxiolytic-like effects. wisdomlib.org By blocking D2 receptors in these key brain regions, trimeprazine can modulate dopaminergic signaling, leading to a reduction in anxiety and the induction of sedation. This mechanism is distinct from its antihistaminergic effects, although H1 receptor blockade in the central nervous system also contributes significantly to sedation.

| Dopamine Pathway | Primary Functions | Effect of D2 Receptor Antagonism by Trimeprazine |

| Nigrostriatal | Motor Control | Potential for motor side effects |

| Mesolimbic | Reward, Motivation, Emotion | Contribution to sedative and anxiolytic effects |

| Mesocortical | Cognition, Executive Function | Potential modulation of mood and arousal |

Cholinergic System Influence: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound also possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors. patsnap.com This action contributes to some of its therapeutic effects and side effects.

Anticholinergic Properties and Receptor Subtypes

Trimeprazine exhibits significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. patsnap.comwikipedia.org This blockage prevents acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, from binding to its receptors. wikipedia.org The parasympathetic system governs "rest-and-digest" functions, and its inhibition by muscarinic antagonists leads to a variety of systemic effects. wikipedia.org

While trimeprazine is known to block muscarinic receptors, the specific subtypes (M1-M5) it has the highest affinity for are not extensively detailed in current literature. patsnap.comubc.ca Generally, muscarinic receptors are crucial in the central nervous system and the parasympathetic nervous system, regulating functions in the heart, exocrine glands, and smooth muscles. ubc.ca

Implications for Secretion and Gastrointestinal Motility

The anticholinergic action of trimeprazine has direct consequences for glandular secretions and gastrointestinal function. By inhibiting the action of acetylcholine, trimeprazine reduces secretions in both the respiratory and gastrointestinal tracts. patsnap.com This can be beneficial in managing conditions characterized by excessive secretions. patsnap.com

In the gastrointestinal tract, the blockade of muscarinic receptors by anticholinergic drugs typically leads to a decrease in smooth muscle tone and motility. drugbank.com This can result in delayed gastric emptying and reduced peristalsis.

Other Neurotransmitter System Modulations (e.g., Serotonin (B10506) Pathways)

Beyond its primary antihistaminic and anticholinergic activities, trimeprazine interacts with other neurotransmitter systems, including serotonin and dopamine pathways. patsnap.com This modulation of serotonergic transmission contributes to its sedative properties. patsnap.com The interaction with multiple neurotransmitter systems highlights the compound's broad spectrum of activity within the central nervous system. patsnap.com

Influence on Thyroid Hormone Regulation

Trimeprazine has been shown to influence thyroid hormone levels, potentially through both central and peripheral mechanisms. nih.gov

One hypothesized mechanism for trimeprazine's effect on the thyroid is a central action involving the reduction of thyroid-stimulating hormone (TSH) secretion. nih.gov However, in vivo studies in rats have presented conflicting evidence. Administration of trimeprazine for 11 days resulted in a decrease in free thyroxine (fT4) and free triiodothyronine (fT3) levels, which would typically be expected to trigger an increase in TSH. The study observed a trend toward an increase in TSH serum levels, which is not consistent with the hypothesis of a central mechanism based on TSH secretion reduction. nih.gov

Peripheral mechanisms acting directly on the thyroid gland have also been investigated. nih.gov These include the inhibition of thyroperoxidase (TPO), a key enzyme in thyroid hormone synthesis, and the trapping of molecular iodine. nih.govmdpi.com

Thyroperoxidase (TPO) Inhibition: In vitro studies showed that only one of trimeprazine's main metabolites, 3-hydroxy-trimeprazine (3-OHT), was capable of inhibiting TPO. However, this metabolite was not detected in the thyroid glands of rats treated with trimeprazine, contradicting the TPO inhibition hypothesis as a primary mechanism of action in vivo. nih.gov

Molecular Iodine Trapping: Strong evidence points towards iodine trapping as a significant peripheral mechanism. nih.gov Trimeprazine (TMP) and its metabolite, trimeprazine sulphoxide (TSO), demonstrated a high affinity for iodine in vitro. nih.gov Furthermore, these compounds were found to accumulate in the thyroid gland at concentrations significantly higher than in the serum. When rats treated with trimeprazine were given an iodine-supplemented diet, the thyroid concentrations of TMP and TSO increased significantly, further supporting the hypothesis that these molecules trap iodine within the gland, thereby interfering with thyroid hormone synthesis. nih.gov

Table 1: Investigated Mechanisms of Trimeprazine's Effect on Thyroid Function | Mechanism | Finding | Supporting Evidence | | :--- | :--- | :--- | | Central | | | TSH Secretion Reduction | Inconsistent with in vivo data. | A trend towards increased TSH was observed in rats, which contradicts this hypothesis. nih.gov | | Peripheral | | | TPO Inhibition | Unlikely primary mechanism in vivo. | Only the 3-OHT metabolite (not detected in the thyroid) inhibited TPO in vitro. nih.gov | | Molecular Iodine Trapping | Supported by in vitro and in vivo data. | Trimeprazine and its TSO metabolite complex with iodine, accumulate in the thyroid, and this accumulation is enhanced by an iodine-supplemented diet. nih.gov |

Pharmacodynamics and Systemic Physiological Effects of Trimeprazine Tartrate

Central Nervous System Activity

Trimeprazine (B1682546) tartrate readily crosses the blood-brain barrier, leading to significant effects on the central nervous system (CNS). patsnap.com Its activity within the CNS is complex, involving the modulation of several neurotransmitter systems, which underpins its sedative, hypnotic, and anti-emetic actions. patsnap.com

Sedative and Hypnotic Properties and Their Neurological Basis

Trimeprazine tartrate is recognized for its pronounced sedative and hypnotic, or sleep-inducing, effects. pillintrip.com The neurological basis for these properties is multifactorial, arising from its antagonism of multiple neurotransmitter receptors in the brain. patsnap.com A primary mechanism is the blockade of histamine (B1213489) H1 receptors within the CNS. patsnap.compatsnap.com Histamine acts as a neurotransmitter that promotes wakefulness; by blocking its action, trimeprazine induces a state of drowsiness and facilitates sleep. patsnap.comfrontiersin.org

| Receptor Target | Role in Sedation and Hypnosis |

| Histamine H1 Receptor | Blockade of this receptor in the CNS is a primary driver of sedation and sleep induction by inhibiting the wake-promoting effects of histamine. patsnap.comfrontiersin.org |

| Dopamine (B1211576) Receptors | Antagonism of dopamine receptors contributes to the overall sedative and calming effects of the compound. patsnap.compatsnap.com |

| Muscarinic Acetylcholine (B1216132) Receptors | Anticholinergic activity can enhance the sedative and hypnotic effects. patsnap.com |

Effects on Arousal and Sleep-Wake Cycles

The sedative properties of this compound directly influence arousal and the sleep-wake cycle. patsnap.com By antagonizing histamine H1 receptors, which are crucial for maintaining arousal, trimeprazine effectively dampens the wakefulness signals in the brain. patsnap.comnih.gov This leads to a reduction in sleep latency (the time it takes to fall asleep) and can increase total sleep time. nih.gov

Clinical studies have demonstrated the efficacy of this compound in managing sleep disturbances. nih.govnih.gov For instance, a study on young children with persistent night waking found that treatment with trimeprazine resulted in significantly fewer awakenings and more nighttime sleep compared to a placebo. nih.gov This highlights its role in modulating the sleep-wake cycle to promote a more consolidated sleep pattern. nih.gov However, the effects are generally considered short-term. nih.gov

Anti-emetic Effects and Chemoreceptor Trigger Zone Interaction

This compound also possesses anti-emetic properties, making it effective in preventing nausea and vomiting. wikipedia.orgpillintrip.com This action is primarily mediated through its interaction with the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brainstem. patsnap.comwikipedia.org The CTZ is a crucial area for detecting emetic substances in the blood and relaying signals to the vomiting center. wikipedia.orgmedscape.com

The anti-emetic effect of trimeprazine is largely due to its antagonism of dopamine D2 receptors within the CTZ. patsnap.comnih.gov By blocking these receptors, trimeprazine inhibits the signaling cascade that leads to the sensation of nausea and the act of vomiting. patsnap.comresearchgate.net This mechanism is a characteristic feature of many phenothiazine (B1677639) derivatives. druginfosys.com

Antihistaminic and Antipruritic Actions

The primary therapeutic uses of this compound are often related to its potent antihistaminic and antipruritic (anti-itch) effects. patsnap.com

Mechanism of Allergic Symptom Alleviation

This compound is a first-generation H1-antihistamine. firsthope.co.in Its mechanism of action in alleviating allergic symptoms involves competitively blocking histamine H1 receptors on various cells. patsnap.comgpatindia.com During an allergic reaction, histamine is released from mast cells and binds to H1 receptors, leading to classic allergy symptoms such as itching, swelling, and redness. patsnap.com Trimeprazine competes with histamine for these receptor sites, thereby preventing or reducing the intensity of the allergic response. gpatindia.comnih.gov By inhibiting the effects of histamine, it effectively mitigates symptoms associated with conditions like urticaria (hives) and other allergic dermatological conditions. patsnap.comfirsthope.co.in

| Receptor/Mediator | Role in Allergic Response | Effect of this compound |

| Histamine | Binds to H1 receptors, causing itching, vasodilation (redness), and increased vascular permeability (swelling). patsnap.com | Competitively antagonizes histamine at H1 receptor sites, preventing its binding and subsequent effects. patsnap.comgpatindia.com |

| H1 Receptors | Mediate the cellular response to histamine, leading to the manifestation of allergic symptoms. patsnap.com | Blocks these receptors, thereby reducing or preventing the symptoms of an allergic reaction. patsnap.com |

Differentiation of Antipruritic Action from Histamine Antagonism

While the antihistaminic action of trimeprazine contributes to its antipruritic effect, particularly in conditions where itching is histamine-mediated (like in urticaria), research suggests that its anti-itch properties may also involve a central mechanism distinct from simple histamine antagonism. nih.govresearchgate.net

Cardiovascular System Effects (e.g., Hypotension, Arrhythmias)

As a phenothiazine, this compound has the potential to exert effects on the cardiovascular system, including hypotension and arrhythmias. These effects are generally considered to be a class effect of phenothiazines, although the incidence and severity can vary among individual compounds.

Hypotension:

This compound can induce hypotension, which may be orthostatic in nature, leading to dizziness or fainting upon standing. This effect is attributed to the drug's alpha-adrenergic blocking properties, which lead to vasodilation and a subsequent drop in blood pressure.

A study on the use of oral trimeprazine for premedication in children provides some insight into its hemodynamic effects. In this study, a mild, approximately 10% drop in systolic blood pressure was observed after administration of trimeprazine in combination with droperidol. nih.gov While this suggests a modest effect on blood pressure in a pediatric population under specific clinical conditions, it highlights the potential for hypotensive effects.

Arrhythmias:

The potential for this compound to cause cardiac arrhythmias is a significant consideration. Phenothiazines, as a class, have been associated with electrocardiogram (ECG) changes, including QT interval prolongation. Prolongation of the QT interval can increase the risk of developing serious ventricular arrhythmias, such as Torsades de Pointes. While specific data on the incidence of arrhythmias with this compound are limited, caution is advised, particularly in individuals with pre-existing cardiovascular conditions or those taking other medications that can affect the QT interval.

Interactive Data Table: Cardiovascular Effects of this compound (Note: This is a static representation of an interactive table based on available data.)

| Cardiovascular Effect | Description | Supporting Evidence/Observations |

| Hypotension | Decrease in blood pressure, potentially orthostatic. | A study in children receiving trimeprazine as premedication showed a mild (approx. 10%) drop in systolic blood pressure. nih.gov |

| Arrhythmias | Potential for irregular heart rhythms, including QT interval prolongation. | This is a known class effect of phenothiazines. Specific data for this compound is limited, but caution is warranted. |

Metabolic and Endocrine System Modulation

Recent research has uncovered significant effects of this compound on the metabolic and endocrine systems, particularly in the context of pancreatic beta-cell function and glucose regulation.

A pivotal study has demonstrated that this compound can promote the growth and function of pancreatic beta-cells, the cells responsible for producing insulin (B600854). nih.govnih.govresearchgate.net This effect is mediated through the upregulation of Insulin Receptor Substrate 2 (IRS2), a key protein in the insulin signaling pathway. nih.govnih.govresearchgate.net

The study found that trimeprazine was the most potent among several tested compounds in its ability to increase pancreatic islet area, showing a 2-fold increase. nih.gov Furthermore, daily injections of trimeprazine in mice led to a 2-fold higher concentration of IRS2 protein in their islets. nih.gov The mechanism appears to involve the promotion of CREB phosphorylation, which is a known pathway for increasing IRS2 expression in beta-cells. nih.gov

These findings suggest a potential role for trimeprazine and similar compounds in strategies aimed at preserving or enhancing beta-cell mass and function.

Interactive Data Table: Effect of this compound on Pancreatic Beta-Cells (Note: This is a static representation of an interactive table based on available data.)

| Parameter | Effect of this compound | Quantitative Finding | Reference |

| Pancreatic Islet Area | Increased | 2-fold increase | nih.gov |

| IRS2 Protein Concentration | Increased | 2-fold higher concentration in mouse islets | nih.gov |

| IRS2 mRNA Concentration | Increased | 2- to 3-fold increase in human islets | nih.gov |

The effects of this compound on pancreatic beta-cells translate to significant improvements in glucose homeostasis in animal models of diabetes. nih.govnih.govresearchgate.net The upregulation of IRS2 is a critical component of this effect, as IRS2 is essential for maintaining normal glucose tolerance. nih.govnih.govresearchgate.net

In mouse models, treatment with this compound was shown to improve glucose tolerance. nih.gov This indicates that the drug enhances the body's ability to manage blood glucose levels effectively. The study also demonstrated that trimeprazine could increase the function of transplanted human islets in diabetic mice, further supporting its potential to improve glucose control. nih.govnih.govresearchgate.net

These findings in experimental models suggest that the metabolic effects of this compound could be a subject of further investigation for their therapeutic potential in conditions characterized by impaired glucose homeostasis.

Pharmacokinetics and Biotransformation of Trimeprazine Tartrate

Distribution Profile

Once absorbed into the systemic circulation, trimeprazine is distributed throughout the body, binding to various components in the blood and penetrating physiological barriers.

Direct experimental data on the blood-brain barrier (BBB) permeability of trimeprazine is limited. However, the ability of a compound to cross the BBB is significantly influenced by its physicochemical properties, particularly its lipophilicity (lipid solubility). nih.gov Highly lipophilic molecules tend to penetrate the BBB more readily than water-soluble ones. nih.gov Trimeprazine, as a phenothiazine (B1677639), is a lipophilic compound, with a calculated XLogP3 value of 4.7, which indicates a high degree of lipid solubility. nih.gov This characteristic strongly suggests that trimeprazine is likely to cross the blood-brain barrier and distribute into the central nervous system.

Trimeprazine exhibits extensive binding to plasma proteins. Research using equilibrium dialysis has shown that the fraction of trimeprazine bound to plasma proteins is greater than 0.9, indicating that over 90% of the drug in circulation is bound. semanticscholar.org This high degree of protein binding can influence the drug's distribution and availability to target tissues.

The distribution of trimeprazine into red blood cells (erythrocytes) has been quantified. Studies have established a mean plasma-to-red blood cell concentration ratio of 1.17. semanticscholar.org Furthermore, the mean distribution coefficient between red blood cells and plasma is reported to be 8.65. semanticscholar.org

Table 2: Distribution Characteristics of Trimeprazine

| Parameter | Value |

| Plasma Protein Binding | > 0.9 (>90%) |

| Mean Plasma/RBC Ratio | 1.17 |

| Mean RBC/Plasma Distribution Coefficient | 8.65 |

Metabolic Pathways and Metabolite Identification

Trimeprazine is subject to extensive biotransformation before its excretion from the body.

The liver is the primary site for the metabolism of trimeprazine. nih.govnih.gov The biotransformation processes involve Phase I reactions, which introduce or expose functional groups on the parent molecule. For phenothiazines like trimeprazine, these reactions typically include oxidation, hydroxylation, demethylation, and sulfoxide (B87167) formation. nih.gov These are followed by Phase II reactions, where the modified compound is conjugated with endogenous substances, such as glucuronic acid, to form more water-soluble metabolites that can be readily excreted. nih.gov

While the specific human cytochrome P450 (CYP) enzymes responsible for trimeprazine metabolism have not been definitively identified in the available literature, studies on other phenothiazine drugs provide insight into the likely pathways. Metabolic reactions such as N-demethylation and sulfoxidation in related compounds are primarily catalyzed by enzymes like CYP1A2, CYP3A4, and CYP2D6. nih.gov

A study conducted in rats identified several urinary metabolites of trimeprazine, confirming these metabolic routes. The identified metabolites were:

N-demethyltrimeprazine

3-hydroxytrimeprazine (B3060993)

N-demethyl-3-hydroxytrimeprazine

Trimeprazine sulphoxide nih.gov

These findings illustrate that demethylation, hydroxylation, and sulfoxidation are key pathways in the hepatic biotransformation of trimeprazine.

Characterization of Key Metabolites (e.g., Trimeprazine Sulphoxide (TSO), N-desmethyl Trimeprazine (NDT), 3-hydroxy-Trimeprazine (3-OHT))

The biotransformation of trimeprazine is extensive, occurring primarily in the liver through various metabolic pathways. wikipedia.orgnih.govdrugbank.com Research, particularly in animal models, has elucidated the structure of several key derivatives. The primary metabolic reactions include oxidation of the sulfur atom in the phenothiazine ring, demethylation of the side chain, and aromatic hydroxylation of the ring system. nih.gov

In studies conducted on rats, a number of phenothiazine derivatives have been detected in urine following the administration of trimeprazine, also known as alimemazine. nih.gov The main identified metabolites are the result of S-oxidation, N-dealkylation, and hydroxylation. nih.gov

Trimeprazine Sulphoxide (TSO): This metabolite is formed by the oxidation of the sulfur atom in the phenothiazine nucleus. nih.govmusechem.com It is also referred to as Alimemazine sulfoxide or 10-(3-dimethylamino-2-methylpropyl)phenothiazine sulfoxide. nih.govnih.gov TSO is a significant product of trimeprazine metabolism.

N-desmethyl Trimeprazine (NDT): This metabolite results from the removal of one of the methyl groups from the terminal nitrogen atom of the aliphatic side chain, a process known as N-demethylation. nih.gov The resulting compound is 10-(3-methylamino-2-methylpropyl)phenothiazine. nih.gov

Hydroxylated Metabolites (e.g., 3-hydroxy-Trimeprazine): Aromatic hydroxylation is a major metabolic pathway for trimeprazine, with hydroxy compounds identified as the main metabolites, accounting for over 50% of the derivatives found in rat urine. nih.gov These metabolites are subsequently partially conjugated, typically with glucuronic acid, to facilitate their elimination. nih.govnih.gov While various positions on the phenothiazine ring can be hydroxylated, this process represents a critical step in the drug's detoxification and clearance.

The key metabolites of Trimeprazine are summarized in the table below.

Table 1. Key Metabolites of Trimeprazine

| Metabolite Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Trimeprazine Sulphoxide | TSO | C₁₈H₂₂N₂OS | 314.45 nih.gov |

| N-desmethyl Trimeprazine | NDT | C₁₇H₂₀N₂S | 284.42 |

Clinical Significance of Metabolite Activity

Trimeprazine Sulphoxide (TSO) is generally considered to be a pharmacologically inactive metabolite. researchgate.net Its formation is primarily a step in the detoxification and elimination pathway of the parent compound.

Hydroxylated Metabolites are also thought to be inactive. Their formation and subsequent conjugation are primarily mechanisms to increase water solubility, thereby preparing them for renal excretion. nih.govnih.gov

Elimination Pathways and Excretion Routes

Following extensive hepatic metabolism, trimeprazine and its derivatives are eliminated from the body through multiple routes. wikipedia.orgdrugbank.com The primary pathway for excretion is via the kidneys, with a significant amount of the drug and its metabolites being found in the urine. nih.govtaylorandfrancis.com

Studies in rats have quantified the excretion ratio, showing that approximately 75% of the metabolites are excreted in the urine, with the remaining 25% eliminated in the feces. nih.gov The excreted compounds are predominantly the various metabolites, including sulfoxides, N-dealkyl derivatives, and conjugated hydroxy compounds. nih.govnih.gov The presence of these metabolites can be detected in urine for an extended period, even up to six months after the discontinuation of therapy with phenothiazines. nih.gov

Structure Activity Relationship Sar Studies of Trimeprazine and Its Derivatives

Phenothiazine (B1677639) Core Structure and Pharmacological Activity

The tricyclic phenothiazine nucleus is the foundational scaffold for a major class of neuroleptic and antihistaminic drugs, including trimeprazine (B1682546). slideshare.netresearchgate.net This core consists of two benzene (B151609) rings linked by a central thiazine (B8601807) ring (containing sulfur and nitrogen atoms). The specific substitutions on this core structure dramatically influence the compound's pharmacological activity. doi.org

For phenothiazine derivatives, the position and nature of substituents on the aromatic rings are critical. The most significant position for substitution is at the C2 position of the phenothiazine ring. slideshare.netnih.gov Introducing an electron-withdrawing group at this location is a key determinant of the drug's potency and activity profile. slideshare.net While trimeprazine itself is unsubstituted at this position, other potent neuroleptic phenothiazines feature groups like chlorine (-Cl) or trifluoromethyl (-CF3). The presence of these groups tends to enhance antipsychotic activity. nih.govsemanticscholar.org It is understood that interactions, such as Van der Waals forces, between the C2 substituent and the amino side chain can stabilize a specific molecular conformation that is favorable for receptor binding, particularly at dopamine (B1211576) receptors. nih.govsemanticscholar.org

Significance of Side Chain Branching and Length

Attached to the nitrogen atom (N10) of the central thiazine ring is an aliphatic amino side chain, the structure of which is crucial for determining the primary pharmacological action of the molecule. slideshare.net The length of this chain is a critical factor; a three-carbon chain separating the ring nitrogen from the terminal amino nitrogen is essential for potent neuroleptic (antipsychotic) activity. slideshare.net

Conversely, shortening the chain to two carbons, as seen in the derivative promethazine, significantly reduces neuroleptic effects and potentiates antihistaminic and anticholinergic activities. slideshare.net Trimeprazine features a three-carbon chain, but with a methyl group branch at the second carbon (Cβ), which modifies its activity profile, contributing to its prominent sedative and antihistaminic properties. Drastic shortening or lengthening of the three-atom chain leads to a sharp decrease in activity. slideshare.net This specific length is believed to be optimal for orienting the terminal nitrogen atom correctly for receptor interaction. slideshare.net

Table 1: Influence of Side Chain Length on Pharmacological Activity of Phenothiazines

| Side Chain Length | Primary Pharmacological Activity | Example Compound |

|---|---|---|

| Two-carbon chain | Strong Antihistaminic | Promethazine |

| Three-carbon chain | Strong Neuroleptic | Prochlorperazine |

| Three-carbon chain (branched) | Strong Antihistaminic & Sedative | Trimeprazine |

Importance of Diaryl Substitution and Terminal Nitrogen Atom Characteristics

The diaryl system, represented by the two benzene rings of the phenothiazine core, provides the necessary structural rigidity and lipophilicity for the molecule to interact with its biological targets. At the end of the aliphatic side chain, the characteristics of the terminal nitrogen atom are paramount. slideshare.net

For significant activity, this amino group must be tertiary, meaning the nitrogen is bonded to three carbon atoms. slideshare.net In trimeprazine, this is an N,N-dimethylamino group. Decreasing the size of the substituents on the nitrogen (e.g., to a monomethylamino group) or increasing their size (e.g., to an N,N-diethylamino group) can greatly diminish activity. slideshare.net The basicity of this tertiary amine allows it to be protonated at physiological pH. This positive charge is crucial for forming ionic bonds with anionic sites on target receptors, such as histamine (B1213489) or dopamine receptors. The size and type of the terminal amino group (e.g., aliphatic dimethylamino vs. a piperazine (B1678402) or piperidine (B6355638) ring) can modulate the intensity and type of pharmacological effect. slideshare.net

Stereochemistry and Enantiomeric Activity Profiles

Trimeprazine possesses a chiral center at the Cβ carbon of its side chain, the point of methyl group branching. This means it exists as a pair of non-superimposable mirror images called enantiomers: (R)-trimeprazine and (S)-trimeprazine. researchgate.netbiomedgrid.com The compound is typically used as a racemic mixture, which contains equal amounts of both enantiomers. nih.gov

Stereochemistry is a critical factor in pharmacology because biological systems, such as receptors and enzymes, are themselves chiral. biomedgrid.comnih.gov Consequently, the two enantiomers of a drug can interact differently with these biological targets, potentially leading to different pharmacological or metabolic profiles. biomedgrid.com One enantiomer might fit perfectly into a receptor's binding site and elicit a strong therapeutic response, while the other may fit poorly, resulting in inactivity or even different, sometimes undesirable, effects. nih.gov The study of the distinct actions of each enantiomer is essential for a complete understanding of a drug's activity. researchgate.net Although trimeprazine is used as a racemate, research has demonstrated the possibility of enantioselective biodegradation, indicating that biological systems can differentiate between the two forms. researchgate.net

Table 2: Key Structural Features and Their Significance in Trimeprazine

| Structural Feature | Description | Significance for Activity |

|---|---|---|

| Phenothiazine Core | Tricyclic (6-6-6) ring system | Provides the fundamental scaffold for receptor interaction. |

| Side Chain Length | Three-carbon chain between N10 and terminal amine | Optimal length for proper orientation and receptor binding. |

| Side Chain Branching | Methyl group at the Cβ position | Modulates activity, enhancing sedative and antihistaminic properties. |

| Terminal Nitrogen | Tertiary dimethylamino group | Must be a tertiary amine for potent activity; becomes protonated to interact with receptors. |

| Chiral Center | Exists at the Cβ position | Results in (R) and (S) enantiomers, which may have different biological activities. |

Preclinical Research and Experimental Models of Trimeprazine Tartrate

In Vivo Animal Model Studies

In vivo studies are crucial for evaluating the therapeutic efficacy and physiological effects of a drug in a living organism.

Trimeprazine (B1682546) tartrate, often in combination with a corticosteroid like prednisolone (B192156), has been extensively evaluated for its effectiveness in managing pruritus (itching) in canine models of allergic skin disease. It is FDA-approved for the relief of itching in dogs, regardless of the underlying cause, including conditions like allergic dermatitis and eczema medchemexpress.comwikipedia.org.

In an open, uncontrolled study involving dogs with atopy, trimeprazine was one of six antihistamines evaluated for its ability to control pruritus. The study demonstrated that trimeprazine was effective in controlling itching in some of the canine subjects, highlighting its utility in veterinary dermatology for allergic conditions.

Neuropharmacological Assessment in Sedation and Anxiety Models

Trimeprazine is a phenothiazine (B1677639) derivative recognized for its sedative and hypnotic properties nih.gov. Its mechanism of action involves effects on the reticular activating system, an area of the brain crucial for maintaining consciousness, which results in sedation or sleepiness. In clinical settings, trimeprazine tartrate is utilized for its hypnotic effects as an alternative to conventional hypnotics like benzodiazepines and is frequently prescribed for insomnia in psychiatric patients nih.gov.

While clinical studies and applications confirm its sedative effects, specific preclinical studies detailing these properties in validated animal models of sedation and anxiety are not well-documented in available literature. Standard preclinical tests for sedation include measuring the reduction in locomotor activity in open-field tests and the potentiation of sleep induced by agents like barbiturates slideshare.netnih.gov. For anxiety, models such as the elevated plus-maze (EPM) and the light-dark box test are commonly employed to assess the anxiolytic potential of compounds jcdr.netcpn.or.krnih.govfrontiersin.org. Anxiolytic agents typically increase the exploration of open or illuminated areas in these tests. However, specific data from such experimental models for this compound could not be found.

Studies on Metabolic and Endocrine Regulation (e.g., Pancreatic β-cell growth and function in mice)

There is a significant lack of specific preclinical data regarding the effects of this compound on metabolic and endocrine regulation, particularly concerning pancreatic β-cell growth and function.

However, studies on the broader class of phenothiazine derivatives indicate a potential for endocrine system effects. As a class, phenothiazines can block dopamine (B1211576) receptors in prolactin-secreting cells, which may lead to hyperprolactinemia. This increase in prolactin can subsequently cause endocrine-related effects such as amenorrhea and galactorrhea nih.gov. One preclinical study in female mice demonstrated that the phenothiazines chlorpromazine (B137089) and perphenazine inhibited the release of gonadotrophins from the pituitary gland nih.gov.

Direct research into how this compound specifically affects pancreatic β-cells, insulin (B600854) secretion, or glucose metabolism in animal models is not available in the reviewed literature. Studies on other antipsychotic drugs have shown varied effects; for instance, clozapine was found to inhibit glucose-induced insulin release in rat pancreatic β-cells, while haloperidol did not nih.gov. Without direct studies, the specific impact of trimeprazine on pancreatic and metabolic function remains uncharacterized.

Toxicological Assessments in Various Species (e.g., mice, rats, dogs, rabbits)

Toxicological assessments are crucial for characterizing the safety profile of a compound before clinical use. These evaluations typically involve acute, subacute, and reproductive toxicity studies across various animal species toxicology.org.

Acute toxicity studies determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common metric from these studies. For this compound, acute toxicity has been evaluated in rodent models.

| Species | Route of Administration | LD50 Value |

|---|---|---|

| Mouse | Intraperitoneal | 140 mg/kg |

| Rat | Intraperitoneal | 110 mg/kg |

Subacute, or repeated-dose, toxicity studies assess the effects of a compound administered daily over a period, typically 28 or 90 days, to identify target organs for toxicity and establish a No-Observable-Adverse-Effect Level (NOAEL) nih.govnih.govresearchgate.netfrontiersin.org. Specific subacute toxicity studies for this compound in species such as rats or dogs were not found in the available literature. General preclinical abstracts note that for some compounds, repeated intravenous administration proved more toxic in dogs than in other species, leading to effects like leukopenia and impacts on gastrointestinal tissues, but these findings are not explicitly linked to trimeprazine.

Developmental and Reproductive Toxicology (DART) studies are designed to uncover any potential adverse effects of a substance on reproductive function and fetal development birthdefectsresearch.orgcriver.comfrontagelab.comiitri.orgfda.govnih.govlongdom.orglongdom.org. These studies evaluate all stages of the life cycle, from the reproductive capacity of adults to the development and subsequent reproductive ability of their offspring birthdefectsresearch.org. No specific preclinical DART studies detailing the teratogenic or reproductive toxicology profile of this compound were identified in the reviewed literature.

Comparative Preclinical Studies with Other Antihistamines and Phenothiazines

Some preclinical and clinical comparisons have been made between trimeprazine and other related compounds.

Comparison with other Phenothiazines: In a study comparing the sedative and hemodynamic effects in horses, promethazine was found to have lesser sedative and hypotensive effects than acepromazine researchgate.netegasmoniz.com.pt. While trimeprazine was not included in this specific study, it highlights the variability in effects even within the phenothiazine class. Clinically, trimeprazine is considered an alternative hypnotic to other phenothiazines and sedatives nih.gov. In a comparative trial for antipsychotic efficacy, clozapine was found to be therapeutically superior to chlorpromazine in treating psychotic behavior nih.gov.

Comparison with other Antihistamines: A study compared the antipruritic (anti-itching) potency of trimeprazine with a newer antihistamine, dimethpyrindene nih.gov. In a comparison of sedative effects, the first-generation antihistamine promethazine was shown to significantly impair psychomotor function, whereas newer second-generation antihistamines did not nih.gov. As a first-generation antihistamine, trimeprazine shares the characteristic sedative properties of compounds like promethazine drugs.com.

Clinical Research and Human Therapeutic Investigations of Trimeprazine Tartrate

Efficacy in Allergic Conditions and Pruritus

Trimeprazine (B1682546) tartrate is recognized for its potent antihistaminic effects, making it a subject of interest for the management of allergic reactions and associated itching. patsnap.com

Clinical research has explored the utility of trimeprazine tartrate in providing symptomatic relief from itching associated with a variety of skin conditions. A preliminary report on the use of trimeprazine as an oral antipruritic involved 215 patients with itching related to various dermatological disorders. The findings from this study indicated that 71% of patients experienced good to excellent relief from itching, 15% reported fair relief, and 14% had poor relief. nih.govnih.gov

The product monograph for this compound lists its indications for pruritus regardless of its cause or location, including conditions such as neurodermatitis, eczema, urticaria, pruritus ani, pruritus vulvae, drug eruptions, dermatitis herpetiformis, insect bites, and contact dermatitis. It is also indicated for itching associated with non-dermatological conditions like chickenpox, measles, Hodgkin's disease, obstructive jaundice, and diabetes. hres.ca

| Patient Cohort | Number of Patients | Outcome | Percentage of Patients |

|---|---|---|---|

| Patients with various dermatological disorders | 215 | Good to Excellent Relief | 71% |

| Patients with various dermatological disorders | Fair Relief | 15% | |

| Patients with various dermatological disorders | Poor Relief | 14% |

Sedative and Hypnotic Applications

The sedative properties of this compound have led to its investigation for use in premedication before anesthesia and for the management of sleep disturbances.

This compound has been evaluated as a premedication for children undergoing surgical procedures. nih.gov A study comparing temazepam, trimeprazine, and a placebo for premedication in 85 children undergoing routine otolaryngological operations found that trimeprazine resulted in significantly more sedation upon arrival in the anesthetic room compared to temazepam or the placebo. However, recovery time was noted to be significantly longer after trimeprazine. The study also observed that fewer patients who received trimeprazine experienced postoperative vomiting compared to those who received temazepam or a placebo. researchgate.net

The hypnotic effects of this compound have been formally assessed in children with sleep problems. A double-blind, placebo-controlled crossover trial was conducted to assess the efficacy of this compound in children aged one to three years with persistent and severe night waking. The results of this trial showed that during treatment with trimeprazine, children had significantly fewer awakenings, spent less time awake at night, and had more nighttime sleep compared to when they were on the placebo. These findings suggest that this compound may be a useful short-term treatment for night waking in young children. nih.gov

| Parameter | Effect of this compound Compared to Placebo |

|---|---|

| Number of Night Wakings | Significantly Fewer |

| Time Awake at Night | Significantly Less |

| Night Time Sleep Duration | Significantly More |

Anti-emetic Efficacy Studies

This compound is characterized as having anti-emetic activity. researchgate.net It is reported to act as an anti-emetic for the prevention of motion sickness. wikipedia.org One product monograph notes its effectiveness in suppressing apomorphine-induced vomiting in dogs, although specific human clinical trial data on its anti-emetic efficacy is limited in the provided search results. hres.ca

Exploratory Clinical Applications (e.g., Neurosis, Depression, Anxiety)

In some regions, the therapeutic applications of this compound extend beyond its primary uses. In the Russian Federation, under the brand name Teraligen, it is indicated for the treatment of a range of conditions including anxiety disorders, organic mood disorders, sleep disturbances, personality disorders accompanied by asthenia and depression, somatoform autonomic dysfunction, and various neuroses. wikipedia.orgvalentapharm.com Its utility in managing symptoms of anxiety is suggested to be linked to its ability to block dopamine (B1211576) receptors in the central nervous system. patsnap.com

Factors Influencing Clinical Outcomes in Research Studies

The clinical efficacy of this compound can be influenced by a variety of factors, leading to variability in patient response and study outcomes. Research, particularly in the pediatric population, has identified several key variables that can predict the success of treatment.

One of the prominent factors is the age of the patient . A retrospective study focusing on oral trimeprazine sedation for dental procedures in children found that younger children, specifically those aged 3–5 years, were more likely to experience successful sedation compared to older children aged 6–8 years. nih.gov This difference was observed even when both age groups received a similar dosage calculated according to their body weight, suggesting an age-related variability in drug response. nih.gov

Pre-operative behavior has also been identified as a significant predictor of sedation outcome. nih.gov In the same study, children who were rated as "definitely negative" were less likely to have successful sedation compared to those rated as "negative". nih.gov This indicates that the baseline anxiety and behavior of the patient can significantly impact the effectiveness of this compound as a sedative agent.

Interestingly, the patient's gender does not appear to influence the outcome of sedation with oral trimeprazine in children undergoing dental procedures. nih.gov

The type of medical or dental procedure being performed does not seem to be a predictive factor for the outcome of sedation with trimeprazine. nih.gov However, the inherent stressfulness of the situation can necessitate adjustments in the approach to sedation.

While not a direct factor influencing outcome, the dosage of this compound is a critical consideration that has been explored in various studies. Different investigators have used a range of doses, leading to varying degrees of success. nih.gov This highlights the challenge in establishing a universally optimal dose and underscores the variability in individual patient responses to the medication. nih.gov

The following table summarizes the findings of a retrospective study on factors influencing the outcome of oral trimeprazine sedation in children undergoing dental procedures.

| Factor Investigated | Influence on Sedation Outcome | Key Findings |

| Patient's Age | Significant | Children aged 3–5 years are more likely to have successful sedation than those aged 6–8 years. nih.gov |

| Pre-operative Behavior | Significant | Children with a "definitely negative" pre-operative behavior rating are less likely to experience successful sedation. nih.gov |

| Patient's Gender | Not Significant | No significant difference in sedation outcome was observed between males and females. nih.gov |

| Type of Treatment | Not Significant | The specific type of dental procedure did not predict the outcome of the sedation. nih.gov |

Pharmacogenomic Considerations in Patient Response Variability

The variability in patient response to this compound, as observed in clinical studies, suggests a potential role for pharmacogenomic factors. While specific pharmacogenomic studies focusing exclusively on this compound are not extensively documented in publicly available literature, the metabolism of phenothiazines, the chemical class to which trimeprazine belongs, provides insights into potential genetic influences.

Phenothiazines are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. Genetic polymorphisms in the genes encoding these enzymes can lead to significant inter-individual differences in drug metabolism, affecting both efficacy and the potential for adverse effects.

For instance, variations in the CYP2D6 gene are well-known to influence the metabolism of many psychotropic drugs, including some phenothiazines. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. These differences in metabolic capacity could potentially lead to variations in the plasma concentrations of trimeprazine, thereby affecting clinical outcomes. Patients who are poor metabolizers might experience exaggerated or prolonged effects, while ultrarapid metabolizers might have a diminished or shorter-duration response.

Although direct evidence linking specific genetic markers to this compound response is limited, the established role of pharmacogenomics in the metabolism of structurally similar compounds suggests that this is a crucial area for future research. Understanding the genetic basis for the variability in patient responses could lead to more personalized and effective use of this compound in clinical practice. Further investigation is warranted to identify specific gene-drug interactions and develop predictive biomarkers for treatment outcomes.

Drug Interactions and Safety Pharmacology of Trimeprazine Tartrate

Pharmacodynamic Drug Interactions

Pharmacodynamic interactions occur when drugs directly influence the effect of another drug at its site of action.

Concurrent use of trimeprazine (B1682546) tartrate with other central nervous system (CNS) depressants can lead to additive or synergistic effects, enhancing sedation and the potential for respiratory depression. patsnap.comdrugs.com This is a significant consideration, particularly in elderly or debilitated patients. drugs.com Substances that fall into this category include:

Alcohol: Co-administration with alcohol can potentiate the sedative effects of trimeprazine tartrate. drugs.comsmolecule.com It is advised that patients avoid alcohol consumption during therapy. drugs.com

Benzodiazepines: These anxiolytic and sedative drugs can have their CNS depressant effects amplified when taken with this compound. patsnap.com

Opioids: The combination of opioids with this compound can result in increased sedation, respiratory depression, and psychomotor impairment. patsnap.comdrugs.com

Patients should be monitored for excessive or prolonged CNS and respiratory depression when these drugs are used concomitantly. drugs.com They should also be cautioned against activities that require mental alertness and motor coordination until the effects of the combined agents are known. drugs.com

Pharmacokinetic Drug Interactions

Pharmacokinetic interactions involve one drug altering the absorption, distribution, metabolism, or excretion of another.

Trimeprazine is metabolized in the liver, and its interaction with hepatic enzyme systems can influence the metabolism of other drugs administered concurrently. smolecule.com Although specific enzyme pathways are not extensively detailed in the provided results, the potential for altering the metabolism of other medications is a recognized aspect of phenothiazine (B1677639) pharmacology.

Certain medications can affect the pharmacokinetics of this compound. For instance, some antiepileptic drugs and antibiotics may alter its metabolism, thereby impacting its efficacy. patsnap.com It is important for patients to inform their healthcare provider of all medications they are taking to prevent such interactions. patsnap.com

Adverse Reaction Mechanisms and Safety Profiles

The adverse effects of this compound are often extensions of its pharmacological actions. patsnap.com

Common Adverse Reactions and Their Mechanisms:

| Adverse Reaction | Mechanism |

| Drowsiness/Sedation | Central nervous system depression due to its effects on various neurotransmitter systems. patsnap.compatsnap.com |

| Dry Mouth, Blurred Vision, Constipation, Urinary Retention | Anticholinergic properties resulting from the blockade of muscarinic acetylcholine (B1216132) receptors. patsnap.compatsnap.com |

| Dizziness, Lightheadedness, Hypotension | Cardiovascular effects, potentially due to the blockade of alpha-adrenergic receptors. patsnap.com |

Serious Adverse Reactions:

More severe, though less common, adverse effects can include confusion, hallucinations, and unusual changes in behavior. patsnap.compatsnap.com Cardiovascular side effects such as hypotension and palpitations have also been reported. patsnap.com In rare instances, an unsafe, abnormal heartbeat (long QT on ECG) has been associated with this drug, and sudden deaths have occurred.

Safety Profile Considerations:

Hypersensitivity Reactions: Allergic reactions can manifest as rashes, hives, itching, and more severe responses like swelling of the mouth, face, lips, tongue, or throat. mskcc.org

Neurological Effects: Seizures and extrapyramidal symptoms, such as trouble controlling body movements, twitching, and changes in balance, are possible. mskcc.org

Contraindications: this compound is contraindicated in individuals with conditions like glaucoma, severe hypertension, and known hypersensitivity to phenothiazines. patsnap.comdruginfosys.com

A summary of potential adverse reactions is presented in the table below.

| System | Adverse Reaction |

| Central Nervous System | Drowsiness, dizziness, confusion, hallucinations, seizures, extrapyramidal symptoms. patsnap.compatsnap.commskcc.org |

| Cardiovascular | Hypotension, palpitations, abnormal heartbeat (long QT). patsnap.com |

| Gastrointestinal | Dry mouth, constipation, upset stomach. patsnap.com |

| Ocular | Blurred vision. patsnap.compatsnap.com |

| Allergic | Rash, hives, itching, angioedema. mskcc.org |

Mechanisms of Overdosage Syndromes (e.g., Neuroleptic Malignant Syndrome)

An overdose of this compound can lead to severe and potentially life-threatening syndromes, most notably Neuroleptic Malignant Syndrome (NMS). The development of NMS is a rare but critical complication associated with the use of phenothiazines and other neuroleptic agents. The underlying mechanism is primarily attributed to a significant blockade of dopamine (B1211576) D2 receptors in the central nervous system.

The main pathophysiological events in NMS are believed to be triggered by the acute reduction of dopamine activity in several key brain regions:

Hypothalamus: Dopamine plays a crucial role in regulating body temperature. The blockade of D2 receptors in the hypothalamus disrupts the body's thermoregulatory set-point, leading to the hallmark hyperthermia (high fever) seen in NMS.

Nigrostriatal Pathways: These pathways are integral to motor control. The antagonism of dopamine receptors here results in severe muscle rigidity, often described as "lead-pipe" rigidity, and other extrapyramidal symptoms such as tremors.

Peripheral Effects: Beyond the central nervous system, phenothiazines may also increase calcium release from the sarcoplasmic reticulum in muscle cells. This contributes to increased muscle contractility, exacerbating rigidity and leading to muscle breakdown (rhabdomyolysis), which can subsequently cause kidney failure.

The combination of hyperthermia, severe muscle rigidity, autonomic instability (e.g., unstable blood pressure, tachycardia), and altered mental status are the cardinal features of NMS.

Considerations in Specific Patient Populations in Research

The safety and pharmacology of this compound require special consideration in certain patient populations due to variations in pharmacokinetics, pharmacodynamics, and susceptibility to adverse effects.

Pediatric Population:

Research in children has highlighted both the potential utility and risks of this compound. A study on its use for night waking in children aged 1 to 3 years old demonstrated efficacy in reducing the number of awakenings and increasing sleep duration compared to a placebo. nih.gov

However, significant safety concerns exist, particularly regarding respiratory depression. Case reports have described profound and delayed respiratory depression in children, even at recommended doses. nih.govnih.gov One report detailed this adverse event in two young siblings, suggesting a potential genetic predisposition to this severe reaction. nih.gov

A pharmacokinetic study in children aged 1 to 4 years who received trimeprazine as a preanesthetic medication showed substantial interindividual differences in drug metabolism and response. nih.gov This variability underscores the difficulty in predicting individual sedative effects and the potential for adverse reactions.

Table 1: Pharmacokinetic Parameters of Trimeprazine in Pediatric Patients (3 mg/kg oral dose) nih.gov

| Parameter | Median Value | Range |

| Maximal Venous Blood Concentration | 0.357 µmol/L | 0.132 - 0.702 µmol/L |

| Time to Maximal Concentration | 1-2 hours | - |

| Half-life | 6.8 hours | 4.1 - 9.0 hours |

| Blood Clearance | 3.7 L/kg/hr | 1.8 - 6.6 L/kg/hr |

Table 2: Efficacy of this compound for Night Waking in Young Children nih.gov

| Outcome Measure | Trimeprazine Group | Placebo Group |

| Mean number of wakings per night | Significantly fewer | - |

| Mean time awake at night | Significantly less | - |

| Mean night time sleep duration | Significantly more | - |

Geriatric Population:

Elderly patients are particularly vulnerable to the adverse effects of phenothiazines like this compound. Age-related changes in drug metabolism and elimination can lead to increased drug concentrations and a higher risk of toxicity. nih.gov This population has a significantly greater incidence and prevalence of drug-induced parkinsonism and tardive dyskinesia. nih.gov

Cardiovascular side effects are also a major concern. Low-potency phenothiazines can cause postural hypotension, which may lead to falls and fractures. nih.gov Furthermore, they can induce electrocardiogram changes, including QT prolongation, which increases the risk of life-threatening arrhythmias such as torsade de Pointes. nih.gov The anticholinergic properties of trimeprazine can also lead to side effects like dry mouth, constipation, urinary retention, and blurred vision, which are often more pronounced in the elderly. nih.gov

Pregnant and Lactating Women:

The use of this compound in pregnant women is generally not recommended. patsnap.com While there is a lack of extensive research specifically on trimeprazine, the potential for drugs to cross the placenta and affect the fetus is a significant concern. nih.gov For most medications, there is insufficient data to definitively determine the risk of teratogenicity. nih.gov

Regarding lactation, it is known that many drugs are excreted into breast milk. infantrisk.com The amount depends on various factors, including the drug's lipid solubility and molecular size. infantrisk.com While most antihistamines are considered relatively safe during breastfeeding due to minimal excretion, specific data on trimeprazine is limited. researchgate.net The potential for sedation and other adverse effects in the nursing infant should be carefully considered.

Table 3: Summary of Considerations in Specific Patient Populations

| Patient Population | Key Considerations in Research |

| Pediatric | - Potential for severe, sometimes delayed, respiratory depression. nih.govnih.gov - High interindividual variability in pharmacokinetic parameters. nih.gov - Efficacy demonstrated for short-term management of night waking. nih.gov |

| Geriatric | - Increased risk of extrapyramidal symptoms (parkinsonism, tardive dyskinesia). nih.gov - Heightened susceptibility to cardiovascular side effects (postural hypotension, QT prolongation). nih.gov - More pronounced anticholinergic effects. nih.gov |

| Pregnant Women | - Generally not recommended due to a lack of safety data. patsnap.com - Potential for placental drug transfer and fetal effects. nih.gov |

| Lactating Women | - Limited specific data on excretion in breast milk. - Potential for sedation and other adverse effects in the nursing infant. infantrisk.com |

Advanced Research Methodologies and Analytical Techniques for Trimeprazine Tartrate

Chromatographic Techniques for Quantitative Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation and quantification of active pharmaceutical ingredients (APIs) and their related substances. For trimeprazine (B1682546) tartrate, several high-level chromatographic methods are utilized.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the assay and purity assessment of trimeprazine tartrate in bulk drug substances and pharmaceutical formulations. The United States Pharmacopeia (USP) provides a standardized HPLC method for the quantitative analysis of this compound. This method ensures the identity, strength, quality, and purity of the drug product. nih.govthermofisher.com

A typical HPLC system for this analysis is equipped with a UV detector set at 254 nm and a 3.9-mm × 30-cm column containing L1 packing. nih.gov The mobile phase is a filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in a solution of methanol, water, and acetic acid (65:34:1). nih.gov The flow rate is maintained at approximately 1.5 mL per minute. nih.gov System suitability parameters are critical for ensuring the validity of the analytical results, with requirements for the capacity factor (k'), column efficiency (theoretical plates), tailing factor, and relative standard deviation for replicate injections. nih.gov

Research has also explored the use of HPLC with electrochemical detection for investigating the bioavailability of trimeprazine in human subjects, demonstrating the versatility of HPLC in clinical and pharmacokinetic studies. researchgate.netnih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Detector Wavelength | 254 nm | nih.gov |

| Column | 3.9-mm × 30-cm; L1 packing | nih.gov |

| Mobile Phase | 0.005 M sodium 1-heptanesulfonate in methanol, water, and acetic acid (65:34:1) | nih.gov |

| Flow Rate | ~1.5 mL/min | nih.gov |

| Capacity Factor (k') | Not less than 2.0 and not more than 5.0 | nih.gov |

| Column Efficiency | Not less than 1200 theoretical plates | nih.gov |

| Tailing Factor | Not more than 3.5 | nih.gov |

| Relative Standard Deviation (RSD) | Not more than 0.6% for replicate injections | nih.gov |

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. thermofisher.comnih.gov In the context of trimeprazine analysis, GC/MS can be employed for impurity profiling and for the detection of the drug and its metabolites in biological samples, particularly in forensic toxicology. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. thermofisher.com

The retention index, a key parameter in GC, for trimeprazine has been documented, aiding in its identification in complex matrices. analyticaltoxicology.com The mass spectrum of trimeprazine exhibits a characteristic fragmentation pattern that allows for its unambiguous identification. nih.govcdc.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Simultaneous Determination

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantitative analysis of drugs in complex biological matrices like plasma and serum. thermofisher.comijsr.net This technique is particularly valuable for therapeutic drug monitoring and pharmacokinetic studies where very low concentrations of the drug need to be measured.

A sensitive, selective, and robust LC-MS/MS method has been developed and validated for the determination of alimemazine (trimeprazine) in human plasma. nih.govnih.gov This method utilizes a liquid-liquid extraction procedure for sample preparation and employs a deuterated internal standard (Alimemazine D6) to ensure accuracy. nih.gov The chromatographic separation is achieved on a C18 column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer. nih.govnih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. nih.gov This methodology has been successfully applied in bioequivalence studies. nih.govnih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Sample Preparation | Liquid-Liquid Extraction with ethyl acetate | nih.gov |

| Column | Atlantis® T3 5 µm, 4.6 mm × 150 mm | nih.gov |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Formate Buffer with 0.1% Formic Acid (50:50 v/v) | nih.govnih.gov |

| Ionization Mode | Positive Ion Mode (Turbo Ion Spray) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition (Alimemazine) | m/z 299.30 → 100.20 | nih.govnih.gov |

| MRM Transition (Alimemazine D6 IS) | m/z 305.30 → 106.30 | nih.gov |

| Concentration Range | 20.013–10006.551 pg/mL | nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | 20.013 pg/mL | nih.govnih.gov |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the this compound molecule. The USP specifies the use of Infrared Absorption <197M> as an identification test, where the IR spectrum of the sample is compared to that of a reference standard. nih.govthermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is utilized for both identification and quantification. Trimeprazine exhibits maximum absorbance at a specific wavelength (around 251 nm), which can be used for its determination in dissolution testing of tablet formulations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of its structure.

Mass Spectrometry (MS) : As a standalone technique or coupled with chromatography, MS is crucial for determining the molecular weight and fragmentation pattern of trimeprazine, which aids in its structural elucidation and identification. researchgate.netmdpi.com